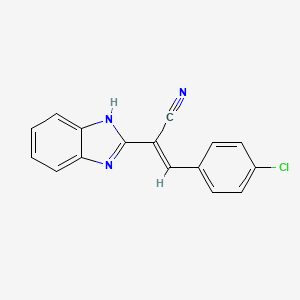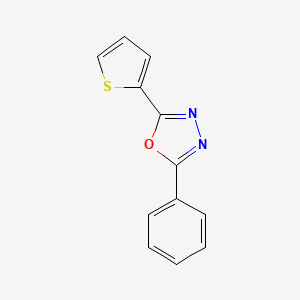![molecular formula C13H16FNO2 B5488636 N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that was initially developed as an immunosuppressant drug. However, it has since been found to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and organ transplantation.
作用机制
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide involves its binding to sphingosine 1-phosphate (S1P) receptors, which are present on the surface of various cells, including immune cells. By binding to these receptors, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide prevents immune cells from leaving the lymph nodes and entering the bloodstream, thereby reducing their ability to attack target tissues.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells and B cells, by sequestering them in the lymph nodes. It also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
实验室实验的优点和局限性
One advantage of using N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide in lab experiments is its well-established mechanism of action and pharmacokinetics. It has been extensively studied in animal models and human clinical trials, and its safety profile is well-known. However, one limitation is that it may have off-target effects on other S1P receptors, which could lead to unintended consequences.
未来方向
There are several potential future directions for research on N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide. One area of interest is in the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is in the identification of biomarkers that could predict which patients are most likely to respond to N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide treatment. Additionally, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the potential anti-cancer properties of N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide and to determine its optimal use in the treatment of various types of cancer.
合成方法
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide is synthesized through a multi-step process involving the reaction of several chemical reagents. The first step involves the reaction of 2-fluorophenol with ethylene oxide to produce 2-(2-fluorophenoxy)ethanol. This is followed by the reaction of the resulting compound with 3-methyl-2-butanone to produce N-[2-(2-fluorophenoxy)ethyl]-3-methylbutanamide. Finally, this compound is treated with phosphorus oxychloride to produce N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide.
科学研究应用
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to reduce the frequency of relapses and delay disease progression. It is believed to work by modulating the immune system and preventing immune cells from attacking the myelin sheath that surrounds nerve fibers in the brain and spinal cord. N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has also been studied for its potential anti-cancer effects, particularly in the treatment of leukemia and solid tumors. It has been shown to induce cancer cell death and inhibit tumor growth. In organ transplantation, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been studied for its potential to prevent organ rejection by suppressing the immune system.
属性
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10(2)9-13(16)15-7-8-17-12-6-4-3-5-11(12)14/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRQDHHYQWTVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCOC1=CC=CC=C1F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

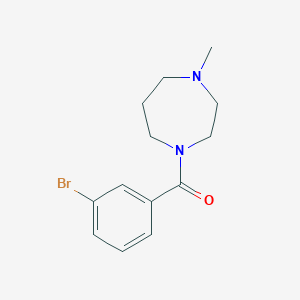
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5488555.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5488560.png)

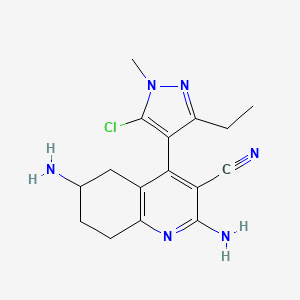
![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)

![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)
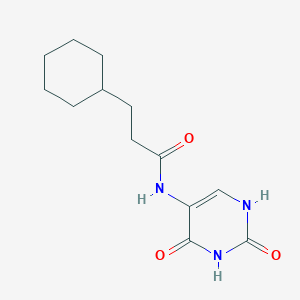

![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B5488614.png)
